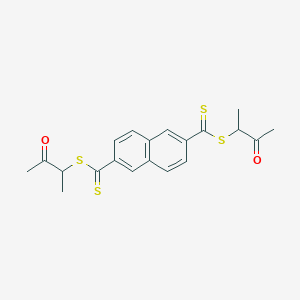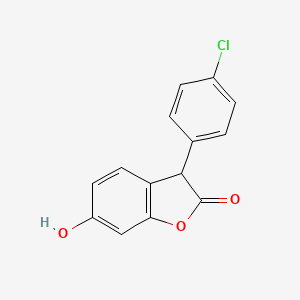![molecular formula C13H11Cl2NS B14364111 3-Chloro-4-[(4-chlorophenyl)sulfanylmethyl]aniline CAS No. 92023-60-4](/img/structure/B14364111.png)
3-Chloro-4-[(4-chlorophenyl)sulfanylmethyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-[(4-chlorophenyl)sulfanylmethyl]aniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a chloro group and a sulfanylmethyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-[(4-chlorophenyl)sulfanylmethyl]aniline typically involves the reaction of 4-chlorobenzyl chloride with 3-chloroaniline in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of 3-chloroaniline attacks the benzylic carbon of 4-chlorobenzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-4-[(4-chlorophenyl)sulfanylmethyl]aniline undergoes various types of chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine group.
Substitution: The chloro groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Chloro-4-[(4-chlorophenyl)sulfanylmethyl]aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Chloro-4-[(4-chlorophenyl)sulfanylmethyl]aniline involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The sulfanylmethyl group plays a crucial role in this interaction by forming hydrogen bonds and other non-covalent interactions with the target enzyme.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloroaniline: Similar structure but lacks the sulfanylmethyl group.
4-Chlorobenzyl chloride: Similar structure but lacks the amine group.
Bis(4-chlorophenyl) sulfone: Contains two chlorophenyl groups but lacks the amine group.
Uniqueness
3-Chloro-4-[(4-chlorophenyl)sulfanylmethyl]aniline is unique due to the presence of both the chloro and sulfanylmethyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
92023-60-4 |
|---|---|
Fórmula molecular |
C13H11Cl2NS |
Peso molecular |
284.2 g/mol |
Nombre IUPAC |
3-chloro-4-[(4-chlorophenyl)sulfanylmethyl]aniline |
InChI |
InChI=1S/C13H11Cl2NS/c14-10-2-5-12(6-3-10)17-8-9-1-4-11(16)7-13(9)15/h1-7H,8,16H2 |
Clave InChI |
JXPALVGCNKMATI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1SCC2=C(C=C(C=C2)N)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Chloromethyl)-1-[(2,4-dinitrophenyl)sulfanyl]-1H-benzimidazole](/img/structure/B14364034.png)
![1-[5-(Trimethylstannyl)thiophen-2-yl]cyclopentan-1-ol](/img/structure/B14364040.png)
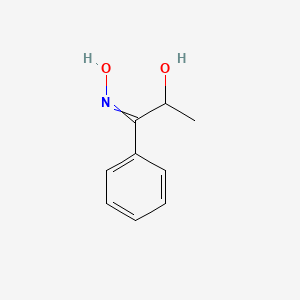
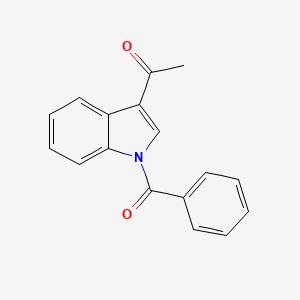
![2-[2-(2-Hydroxy-5-nitrophenyl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14364053.png)
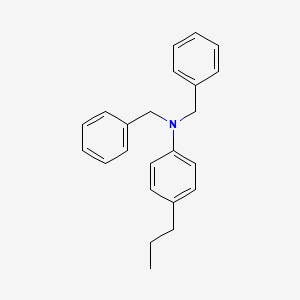
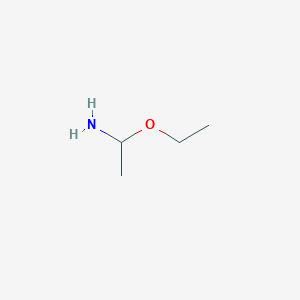
![2,4-Dichloro-6-[(methylsulfanyl)methoxy]benzaldehyde](/img/structure/B14364066.png)
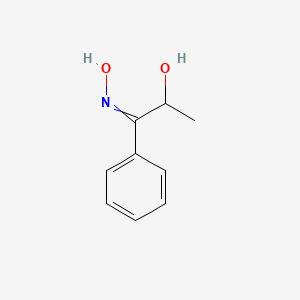
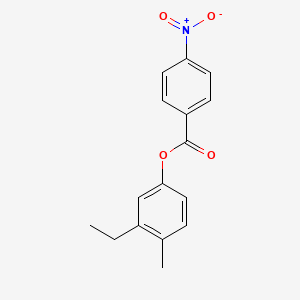
![2,4-Dibromo-6-[(3,5-dichloro-4-hydroxyphenyl)methyl]phenol](/img/structure/B14364095.png)
silane](/img/structure/B14364102.png)
